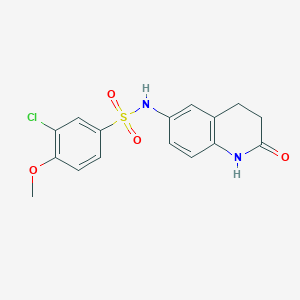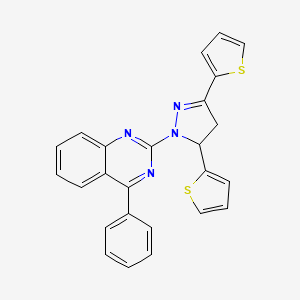
2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This method was used to create a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were then characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring, which in the case of 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, is almost planar and forms dihedral angles with the isoquinoline and phenyl rings. The phenyl and pyrazole rings are twisted with respect to each other, and the molecular conformation may be influenced by weak intramolecular C—H∙∙∙N contacts. The crystal structure is further stabilized by C—H∙∙∙π contacts and π–π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized and then reacted with aromatic aldehydes to produce Schiff bases, which upon further reaction yielded different heterocyclic compounds with potential antimicrobial activities. These reactions demonstrate the versatility of the core structure in forming a variety of derivatives with different substituents and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents affects their photophysical properties, as seen in 1,3,5-triaryl-2-pyrazolines with 8-hydroxyquinolinic substituent. The electron acceptor hydroxyquinolinic fragment influences the absorption and luminescence spectra, and the specific intramolecular interactions can lead to fluorescence quenching or excited-state intramolecular proton transfer (ESIPT) reactions. These properties are important for their potential use as liquid scintillators, electro-optic materials, and in biological applications .
科学的研究の応用
Synthesis and Characterization
- Novel oxazole and quinazolinone derivatives have been synthesized, showcasing a variety of biological activities, including anticancer effects. The synthesis involves elemental analysis and characterization techniques such as ESI-MS, 1H NMR, and 13C NMR, indicating the compounds' potential in drug discovery processes (Liu et al., 2009).
Antimicrobial and Antifungal Activities
- A series of thiazolidinone derivatives containing pyridine and quinazoline moiety were synthesized and showed significant antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Desai et al., 2020).
Anticancer Properties
- Compounds with a quinazoline backbone have been explored for their anticancer activities, demonstrating strong inhibitory effects against various cancer cell lines. This highlights the compound class's potential in anticancer drug development (Ansari & Khan, 2017).
Photophysical Studies
- Dihydroquinazolinone derivatives have been synthesized and characterized, with studies on their photophysical properties indicating significant solvent polarity-dependent changes. This suggests applications in materials science, particularly in designing molecules with tailored optical properties (Pannipara et al., 2017).
作用機序
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been studied for their diverse physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a wide range of drug-like properties .
Biochemical Pathways
Pyrazole derivatives have been associated with numerous physiological and pharmacological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The molecular formula of the compound is c12h11n3s3 , which could provide some insights into its potential bioavailability.
Result of Action
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities .
特性
IUPAC Name |
2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4S2/c1-2-8-17(9-3-1)24-18-10-4-5-11-19(18)26-25(27-24)29-21(23-13-7-15-31-23)16-20(28-29)22-12-6-14-30-22/h1-15,21H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUHETHOCWJLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
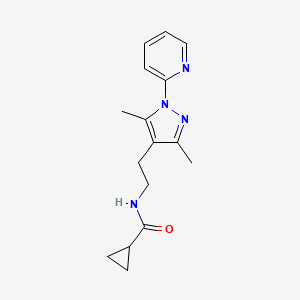
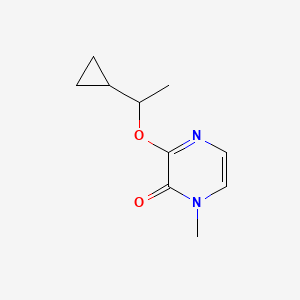
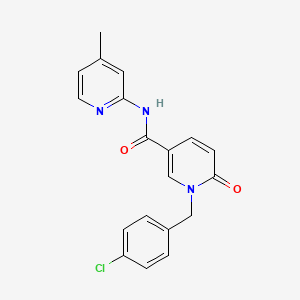
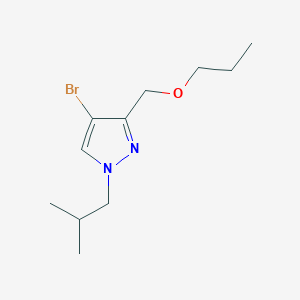

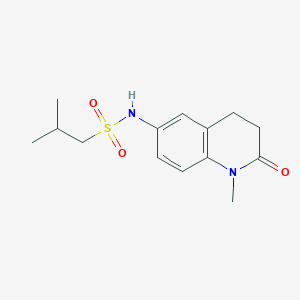
![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)
